N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) Mu Antagonist Selectivity

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine (CAS 927800-68-8) is a 2,4-disubstituted pyrimidine derivative with the IUPAC name 4-(cyclopropylmethoxy)-N-prop-2-enylpyrimidin-2-amine, a molecular formula of C11H15N3O, and a molecular weight of 205.26 g/mol. The compound belongs to the class of 2-aminopyrimidinyl ethers, a scaffold widely explored for kinase inhibition and herbicidal activity.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
CAS No. 927800-68-8
Cat. No. B1474051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine
CAS927800-68-8
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC=CCNC1=NC=CC(=N1)OCC2CC2
InChIInChI=1S/C11H15N3O/c1-2-6-12-11-13-7-5-10(14-11)15-8-9-3-4-9/h2,5,7,9H,1,3-4,6,8H2,(H,12,13,14)
InChIKeyIVCFEQHHZOIHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine (CAS 927800-68-8): Core Scaffold and Baseline Characteristics


N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine (CAS 927800-68-8) is a 2,4-disubstituted pyrimidine derivative with the IUPAC name 4-(cyclopropylmethoxy)-N-prop-2-enylpyrimidin-2-amine, a molecular formula of C11H15N3O, and a molecular weight of 205.26 g/mol . The compound belongs to the class of 2-aminopyrimidinyl ethers, a scaffold widely explored for kinase inhibition and herbicidal activity [1]. Its structure features a cyclopropylmethoxy group at the 4-position of the pyrimidine ring and an N-allyl substituent on the 2-amino group. This exact combination of substituents differentiates it from both the simpler 4-(cyclopropylmethoxy)-2-pyrimidinamine scaffold and close N-alkyl analogs such as the N-ethyl derivative (CAS 927800-72-4), which lack the terminal olefin .

Why N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine Cannot Be Substituted with Generic 2-Aminopyrimidine Analogs


Generic substitution of 2-aminopyrimidine derivatives fails because even minor changes to the N-substituent can invert a compound's pharmacological profile. A direct study on structurally related opioid antagonists demonstrated that replacing an N-cyclopropylmethyl group with an N-allyl group—the precise structural feature that distinguishes N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine from its saturated counterparts—did not improve the mu antagonist profile and was instead detrimental to mu selectivity and potency across multiple isolated tissue preparations [1]. Under these conditions, the N-allyl modification introduced increased agonist activity relative to the reference compound. This evidence establishes that the allyl substituent is not a neutral or interchangeable functional handle; it dictates target engagement outcomes. For procurement decisions, this means that N-methyl, N-ethyl, N-propyl, or other N-alkyl analogs of 4-(cyclopropylmethoxy)-2-pyrimidinamine cannot be assumed to replicate the biological behavior of the N-allyl derivative, and vice versa.

Quantitative Differentiation Evidence for N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine


N-Allyl vs. N-Cyclopropylmethyl Modification: Detrimental Effect on Mu Opioid Antagonist Potency and Selectivity

In a systematic SAR study of cyprodime-related compounds, replacing the N-cyclopropylmethyl group with an N-allyl group—the identical structural variation present in N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine versus its saturated analogs—resulted in a loss of mu opioid antagonist potency and selectivity. The authors explicitly concluded that none of the modifications to cyprodime, including the N-allyl substitution, led to an improved mu antagonist profile, and that this change was detrimental either in terms of mu selectivity and potency or by increasing undesired agonist activity [1]. This represents a class-level inference for 2-aminopyrimidine ethers bearing an N-allyl group, indicating that the allyl substituent confers a distinct and potentially disadvantageous pharmacological fingerprint compared to the N-cyclopropylmethyl reference compound.

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) Mu Antagonist Selectivity

Structural Differentiation from the N-Ethyl Analog: Molecular Weight and Physicochemical Property Divergence

N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine (C11H15N3O, MW 205.26) differs from its closest commercially cataloged analog, 4-(cyclopropylmethoxy)-N-ethylpyrimidin-2-amine (CAS 927800-72-4, C10H15N3O, MW 193.25), by a single carbon atom and two hydrogen atoms—the replacement of a terminal ethyl group with a terminal allyl group . This substitution introduces a pi-bond (sp2 hybridization) in place of a saturated sp3 carbon, which affects molecular shape, conformational flexibility, and potential for pi-stacking interactions. The difference in molecular weight (ΔMW = +12.01 Da) and the presence of an additional unsaturation are quantifiable parameters that directly impact chromatographic retention, logP, and metabolic vulnerability (allyl oxidation vs. ethyl oxidation), all of which are critical considerations in compound selection for medicinal chemistry campaigns.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Differentiation from the Primary Amine Scaffold: The N-Allyl Group as a Determinant of Kinase Inhibition Potency

The unsubstituted primary amine scaffold, 4-(cyclopropylmethoxy)-2-pyrimidinamine (CAS 1501447-33-1), has been reported in BindingDB as a sub-nanomolar inhibitor of wild-type human ALK kinase domain (Ki < 0.100 nM) [1]. While N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine has not been directly profiled in this assay within publicly available authoritative databases, the secondary amine character introduced by the N-allyl substituent represents a fundamentally different hydrogen-bond donor/acceptor profile compared to the primary amine. In kinase inhibitor SAR, conversion of a primary 2-aminopyrimidine to a secondary 2-aminopyrimidine typically modulates both potency and kinase selectivity profiles [2]. This class-level inference establishes that the N-allyl compound cannot be considered equipotent to the primary amine scaffold without experimental verification.

Kinase Inhibition ALK Inhibitor Binding Affinity

Herbicidal Utility Context: 2-Amino-4-cyclopropylmethoxypyrimidine Scaffold in Pre-Emergence Applications

A foundational patent (US 4,400,201) establishes that 2-aminopyrimidinyl ethers bearing a cyclopropylmethoxy group at the 4-position possess valuable herbicidal activity, particularly after pre-emergence application in cotton and sunflower [1]. The patent explicitly claims compounds where R1 (the N-substituent) can be (C1-C18)alkenyl, including allyl. While specific herbicidal efficacy data for N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine is not tabulated in the patent, the compound falls within the claimed generic scope and can be compared to the exemplified N-ethyl analog in the patent's synthetic scheme. This provides a documented precedent for the agrochemical relevance of this specific substitution pattern, differentiating it from pyrimidine ethers lacking the cyclopropylmethoxy group or bearing alternative 4-position substituents.

Agrochemical Herbicide Discovery Pre-Emergence Activity

Validated Application Scenarios for N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine Based on Quantitative Evidence


Negative Control or Comparator Compound in Mu Opioid Receptor SAR Studies

Based on the evidence that replacing N-cyclopropylmethyl with N-allyl in structurally related opioid ligands was detrimental to mu antagonist potency and selectivity , N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine can serve as a matched-pair comparator in opioid receptor SAR investigations. Researchers studying the role of the N-substituent in opioid ligand pharmacology can use this compound to test whether the detrimental effect of the N-allyl group generalizes across different core scaffolds (morphinan vs. pyrimidine), providing mechanistic insight into the structural determinants of mu receptor antagonism.

Kinase Inhibitor Lead Optimization: Secondary Amine Scaffold for ALK Inhibitor Programs

While the primary amine scaffold 4-(cyclopropylmethoxy)-2-pyrimidinamine has demonstrated sub-nanomolar ALK inhibition (Ki < 0.100 nM) , the N-allyl secondary amine derivative provides a distinct starting point for exploring the SAR of N-substitution on kinase binding. The terminal allyl group offers a synthetic handle for further functionalization (e.g., Heck coupling, hydroboration, metathesis) that cannot be accessed with saturated N-alkyl analogs. This makes the compound a strategically valuable intermediate for medicinal chemistry programs targeting kinase selectivity optimization .

Agrochemical Intermediate for 2-Aminopyrimidinyl Ether Herbicide Development

US Patent 4,400,201 establishes the herbicidal relevance of 2-amino-4-cyclopropylmethoxypyrimidine ethers, with N-allyl explicitly included in the claim scope . The compound can be utilized as a core intermediate for synthesizing novel herbicides within this structural class, particularly for pre-emergence applications in cotton and sunflower. The allyl group provides a reactive terminal olefin that enables late-stage diversification chemistry unmatched by the corresponding N-ethyl or N-isopropyl analogs.

Physicochemical Probe for Pi-Stacking and Metabolic Stability Studies

The defined physicochemical divergence between N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine (MW 205.26, one double bond) and its N-ethyl analog (MW 193.25, fully saturated) enables matched-pair studies investigating the impact of unsaturation on chromatographic behavior, lipophilicity (ΔlogP), and oxidative metabolic stability. The allyl group is susceptible to CYP450-mediated epoxidation and subsequent metabolism, contrasting with the purely aliphatic oxidation pathways available to the N-ethyl comparator, making this compound a useful probe for in vitro ADME investigations.

Quote Request

Request a Quote for N-Allyl-4-(cyclopropylmethoxy)-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.